N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide
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Overview
Description
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core linked to a piperidine ring, which is further substituted with a pyridinyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Formation of the Benzamide Core: The benzamide core is formed through the reaction of benzoyl chloride with an amine, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine core and exhibit similar biological activities.
Benzamide Derivatives: Compounds such as pyrazinamide and other substituted benzamides have comparable structures and therapeutic potential.
Uniqueness
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(13-21-19(24)15-5-2-1-3-6-15)22-12-4-7-17(14-22)25-16-8-10-20-11-9-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTJXCBSUVJJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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